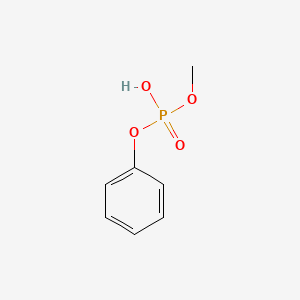

Methyl phenyl hydrogen phosphate

Description

Methyl phenyl hydrogen phosphate (CAS: Not explicitly provided in evidence; structural formula: $ \text{(CH}3\text{O)(C}6\text{H}_5\text{O)PO(OH)} $) is an organophosphate ester featuring a methyl group, a phenyl group, and a hydroxyl group attached to a central phosphorus atom. Organophosphate esters are widely studied for their biological activity, stability, and toxicity profiles, which are influenced by substituent groups on the aromatic or alkyl chains .

Properties

CAS No. |

4009-39-6 |

|---|---|

Molecular Formula |

C7H9O4P |

Molecular Weight |

188.12 g/mol |

IUPAC Name |

methyl phenyl hydrogen phosphate |

InChI |

InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |

InChI Key |

BXVTXRIOHHFSQZ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl phenyl hydrogen phosphate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of methanol. The reaction proceeds as follows: [ \text{C6H5OH} + \text{POCl3} \rightarrow \text{C6H5POCl2} + \text{HCl} ] [ \text{C6H5POCl2} + \text{CH3OH} \rightarrow \text{C6H5PO(OCH3)Cl} + \text{HCl} ] [ \text{C6H5PO(OCH3)Cl} + \text{H2O} \rightarrow \text{C6H5PO(OCH3)(OH)} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of methyl phenyl hydrogen phosphate often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce phenol and methyl phosphate.

Oxidation: It can be oxidized to form phenyl phosphate.

Substitution: The phenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

Hydrolysis: Phenol and methyl phosphate.

Oxidation: Phenyl phosphate.

Substitution: Depending on the substituent, various substituted phenyl phosphates can be formed.

Scientific Research Applications

Methyl phenyl hydrogen phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphate ester chemistry.

Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl phenyl hydrogen phosphate exerts its effects involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in many biological processes, including energy transfer, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl phenyl hydrogen phosphate with structurally related organophosphate esters, focusing on molecular properties, biological activity, toxicity, and applications:

Key Findings:

Structural Influence on Biological Activity :

- Electron-Donating vs. Withdrawing Groups : In pyrazolo-oxothiazolidine derivatives (), para-substituted phenyl rings with electron-donating groups (e.g., methoxy) enhanced alkaline phosphatase inhibition (IC₅₀ = 0.045–2.987 µM), outperforming the reference compound KH₂PO₄ (IC₅₀ = 5.242 µM). Methyl phenyl hydrogen phosphate’s unsubstituted phenyl group may confer moderate activity compared to para-methoxy or halogenated analogs .

- Steric Effects : Bulky substituents (e.g., bromine) reduced inhibitory activity in , suggesting methyl phenyl hydrogen phosphate’s smaller methyl group may favor enzyme interaction .

Tricresyl Phosphate: Classified as a reproductive toxin and environmental hazard due to its persistence and bioaccumulation . Methyl phenyl hydrogen phosphate’s simpler structure may reduce such risks, though data is lacking.

Stability and Applications :

- Methyl dihydrogen phosphate’s instability () contrasts with diphenyl hydrogen phosphate’s stability, emphasizing the role of aromatic groups in enhancing compound longevity. Methyl phenyl hydrogen phosphate may occupy a middle ground, suitable for controlled laboratory use .

Biological Activity

Methyl phenyl hydrogen phosphate (MPHP), a compound with the chemical formula CHOP, has garnered interest in various fields due to its potential biological activity. This article explores the biological properties of MPHP, focusing on its antimicrobial, antioxidant, and other relevant activities, supported by recent research findings and case studies.

Methyl phenyl hydrogen phosphate is characterized by a phosphate group esterified with a methyl and a phenyl group. Its structure can be represented as follows:

The presence of both methyl and phenyl groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that MPHP exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various pathogenic microorganisms. A comparative analysis of its antimicrobial activity against standard bacterial strains reveals the following:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that MPHP could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Antioxidant Activity

MPHP has also been evaluated for its antioxidant potential. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The antioxidant activity was measured using the DPPH radical scavenging assay, yielding the following results:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

At higher concentrations, MPHP demonstrated substantial scavenging activity, indicating its potential as an antioxidant agent .

Study on Antimicrobial Efficacy

In a recent study, MPHP was tested alongside other phosphates for their antimicrobial efficacy. The results showed that MPHP outperformed several other compounds in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the phenyl group in enhancing the compound's activity due to its ability to interact with bacterial membranes .

Research on Antioxidant Properties

Another investigation focused on the antioxidant properties of MPHP in vitro. The study utilized various assays to evaluate its effectiveness against oxidative stress markers in human cell lines. Results indicated that MPHP significantly reduced levels of malondialdehyde (MDA), a marker of oxidative damage, suggesting its protective effects against cellular damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.